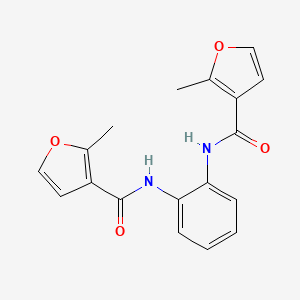
N-phenyl-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-biphenylcarboxamide, also known as BP-1, is a chemical compound that belongs to the family of benzophenone derivatives. It is widely used in various fields, including the cosmetic and pharmaceutical industries. BP-1 has gained significant attention due to its potential health effects on humans and the environment.
作用机制
N-phenyl-4-biphenylcarboxamide works by absorbing UV radiation and converting it into less harmful forms of energy, such as heat. It acts as a photoprotective agent by preventing skin damage caused by UV radiation. N-phenyl-4-biphenylcarboxamide is also known to have estrogenic activity, which means it can mimic the effects of estrogen in the body. This property has raised concerns about its potential adverse effects on human health.
Biochemical and Physiological Effects:
N-phenyl-4-biphenylcarboxamide has been found to have various biochemical and physiological effects. Studies have shown that it can affect the reproductive system, thyroid function, and immune system. N-phenyl-4-biphenylcarboxamide has been found to induce cell proliferation and DNA damage in human breast cancer cells. It has also been shown to increase the growth of breast cancer cells in vitro. These findings suggest that N-phenyl-4-biphenylcarboxamide may have a potential role in the development of breast cancer.
实验室实验的优点和局限性
N-phenyl-4-biphenylcarboxamide is a widely used UV filter in sunscreens and other personal care products. Therefore, it is readily available for laboratory experiments. However, its estrogenic activity can make it challenging to work with, as it can interfere with the results of experiments involving hormone-sensitive cells and tissues. Therefore, researchers need to take extra precautions when working with N-phenyl-4-biphenylcarboxamide to ensure the accuracy of their results.
未来方向
There are several future directions for research on N-phenyl-4-biphenylcarboxamide. One area of interest is the potential health effects of N-phenyl-4-biphenylcarboxamide on humans. Further studies are needed to determine the extent of its estrogenic activity and its impact on human health. Another area of research is the environmental impact of N-phenyl-4-biphenylcarboxamide. Studies are needed to determine the extent of its presence in the environment and its potential impact on ecosystems. Additionally, researchers can explore alternative UV filters that do not have estrogenic activity to reduce the potential health and environmental risks associated with N-phenyl-4-biphenylcarboxamide.
Conclusion:
In conclusion, N-phenyl-4-biphenylcarboxamide is a widely used chemical compound that has gained significant attention due to its potential health effects on humans and the environment. It is commonly used as a UV filter in sunscreens and other personal care products. N-phenyl-4-biphenylcarboxamide has been found to have estrogenic activity, which has raised concerns about its potential adverse effects on human health. Further research is needed to determine the extent of its estrogenic activity and its impact on human health and the environment. Researchers can also explore alternative UV filters to reduce the potential risks associated with N-phenyl-4-biphenylcarboxamide.
合成方法
N-phenyl-4-biphenylcarboxamide can be synthesized through the reaction of 4-biphenylcarboxylic acid with phenylamine in the presence of a dehydrating agent, such as thionyl chloride. The reaction yields N-phenyl-4-biphenylcarboxamide as a white crystalline solid with a melting point of 170-172°C.
科学研究应用
N-phenyl-4-biphenylcarboxamide has been extensively studied for its potential health effects on humans and the environment. It is commonly used as a UV filter in sunscreens, cosmetics, and other personal care products. N-phenyl-4-biphenylcarboxamide has also been found in various environmental samples, including water, soil, and air. Therefore, its potential impact on the environment and human health has been a major concern for researchers.
属性
IUPAC Name |
N,4-diphenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHBAOCFOVKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenylbiphenyl-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-methylbutanamide](/img/structure/B5739799.png)

![3-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5739804.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5739815.png)
![2-[(2,6-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5739822.png)

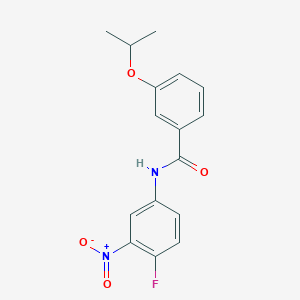

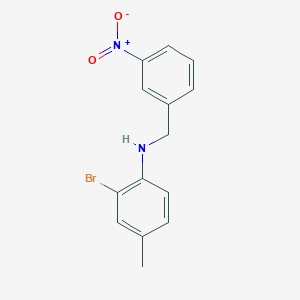

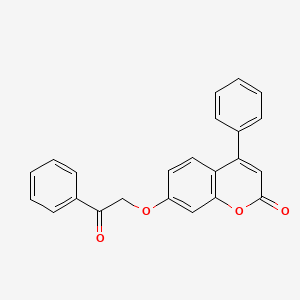
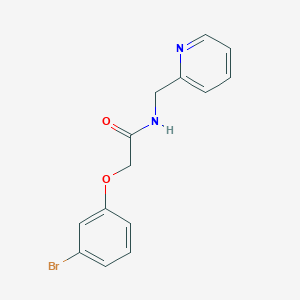
![3,6-diamino-5-cyano-4-ethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5739902.png)
